3-(3-Methylbutoxy)aniline

Lipophilicity Physicochemical Properties Medicinal Chemistry

3-(3-Methylbutoxy)aniline (CAS 17258-52-5) is a meta-substituted aromatic amine with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol. It is characterized by an aniline core bearing a 3-methylbutoxy (isopentyloxy) group at the 3-position.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 17258-52-5
Cat. No. B3048522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylbutoxy)aniline
CAS17258-52-5
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=CC(=C1)N
InChIInChI=1S/C11H17NO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7,12H2,1-2H3
InChIKeyHIZQGOGXVNCCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylbutoxy)aniline (CAS 17258-52-5): Sourcing the Meta-Substituted Building Block for Specialized Synthesis


3-(3-Methylbutoxy)aniline (CAS 17258-52-5) is a meta-substituted aromatic amine with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . It is characterized by an aniline core bearing a 3-methylbutoxy (isopentyloxy) group at the 3-position . This structural feature imparts distinct physicochemical properties, including a calculated LogP of 2.99, indicating significant lipophilicity [1]. Primarily utilized as a versatile building block and intermediate in organic synthesis, it is supplied with purities typically ranging from 95% to 99% (HPLC) . Its specific substitution pattern makes it a key starting material for constructing more complex molecular architectures, where the position and nature of the alkoxy chain are critical.

Why a Simple Aniline or 4-Substituted Analog Cannot Replace 3-(3-Methylbutoxy)aniline


While aniline itself or its 4-substituted isomer, 4-(3-methylbutoxy)aniline (CP-24879), may appear to be readily available alternatives, their substitution patterns dictate divergent chemical behaviors and biological profiles. The meta-substitution of 3-(3-Methylbutoxy)aniline alters the electron density on the aromatic ring and the amino group's reactivity compared to its para-substituted counterpart . This directly impacts its suitability as a synthetic intermediate, as the position of the substituent is a primary determinant in directing electrophilic aromatic substitution and subsequent coupling reactions . Furthermore, the 4-substituted isomer, CP-24879, is a known dual inhibitor of Δ5/Δ6 desaturase with documented in vivo effects, whereas the 3-substituted variant's biological activity is distinct and not interchangeable . Therefore, substituting based on similar molecular weight or functional groups risks project failure due to altered reaction kinetics, unexpected product distributions, or a completely different biological interaction profile.

Quantitative Differentiation of 3-(3-Methylbutoxy)aniline from Closest Analogs


LogP Comparison: Enhanced Lipophilicity Drives Solubility and Bioavailability Differences

3-(3-Methylbutoxy)aniline exhibits a calculated LogP of 2.99, indicating moderate to high lipophilicity [1]. In comparison, the unsubstituted aniline has a significantly lower LogP of 0.90 [2]. The 2-substituted isomer, 2-(3-methylbutoxy)aniline, has a nearly identical calculated XlogP of 2.9 . This data confirms that the presence of the 3-methylbutoxy chain, regardless of its position (ortho or meta), dramatically increases lipophilicity compared to the parent aniline molecule, which will influence membrane permeability and solubility in organic phases.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Isomer-Specific Biological Activity: Para-Isomer is a Potent Desaturase Inhibitor, Meta-Isomer's Profile is Uncharacterized

The para-substituted isomer, 4-(3-Methylbutoxy)aniline (CP-24879), is a well-characterized dual inhibitor of Δ5/Δ6 fatty acid desaturases. In vivo, administration of CP-24879 at 3 mg/kg reduced liver arachidonate content by approximately 50% in mice . In vitro, treatment of murine mastocytoma cells with 5 µM CP-24879 resulted in nearly complete ablation of leukotriene C4 synthesis . No such biological activity data is available for the target compound, 3-(3-Methylbutoxy)aniline. This stark contrast in documented biological activity underscores that the position of the alkoxy substituent (meta vs. para) is a critical determinant of target engagement and downstream pharmacology.

Enzyme Inhibition Lipid Metabolism SAR

Application in Herbicide Synthesis: A Preferred Raw Material for Triazole Derivatives

According to Japanese Patent JPS63192741A, a closely related analog, 3-[(3-methylbutoxy)methyl]aniline, is explicitly claimed as a useful raw material for producing 1,2,4-triazole-3-carboxamide herbicides [1]. While the patent specifies a different linker (methyl ether) between the aniline core and the branched alkyl chain, this provides class-level evidence that aniline derivatives with similar 3-methylbutoxy substitution patterns are of significant interest in agrochemical development. The target compound, 3-(3-Methylbutoxy)aniline, with a direct oxygen linkage to the aromatic ring, offers a distinct electronic and steric environment compared to the methyl ether analog, potentially leading to different SAR outcomes in similar herbicidal frameworks.

Agrochemical Synthesis Herbicide Building Block

Purity and Physical Form: 3-Substituted Isomer is Typically Supplied as a Liquid Free Base

Commercially, 3-(3-Methylbutoxy)aniline (CAS 17258-52-5) is commonly supplied as a liquid with purity specifications ranging from 95% to 99% (HPLC) [1]. In contrast, the hydrochloride salt of its 4-substituted isomer (CP-24879, CAS 10141-51-2) is a crystalline solid with a specified purity of ≥98% . The physical state (liquid vs. solid) and the availability of a salt form versus a free base have direct implications for laboratory handling, weighing accuracy, formulation for in vivo studies, and long-term storage stability.

Chemical Synthesis Formulation Procurement

Targeted Research Scenarios for 3-(3-Methylbutoxy)aniline (CAS 17258-52-5)


Structure-Activity Relationship (SAR) Studies for Aniline-Based Scaffolds

Researchers investigating the SAR of aniline derivatives can utilize 3-(3-Methylbutoxy)aniline as a key meta-substituted probe. The presence of the bulky, branched alkyl chain at the 3-position allows for systematic comparison with ortho- and para-substituted analogs (e.g., 2-(3-Methylbutoxy)aniline and 4-(3-Methylbutoxy)aniline (CP-24879)) to map how substituent position affects key parameters such as lipophilicity (LogP), target binding affinity, and cellular permeability [1]. The distinct biological inactivity of the meta-isomer, when contrasted with the potent desaturase inhibition of the para-isomer, provides a powerful tool for validating computational docking models and deconvoluting complex pharmacological effects .

Synthesis of Novel Agrochemical Candidates, Including Triazole Herbicides

Drawing from patent literature that highlights the utility of structurally related aniline derivatives as raw materials for 1,2,4-triazole-3-carboxamide herbicides, 3-(3-Methylbutoxy)aniline serves as a privileged intermediate for agrochemical discovery [2]. Its unique meta-substitution pattern offers a different vector for SAR exploration compared to the patented 3-[(3-Methylbutoxy)methyl]aniline, potentially leading to novel compounds with enhanced herbicidal activity or an improved resistance profile [2]. This compound is ideal for synthesizing libraries of aniline-containing agrochemicals where lipophilicity and the specific electronic effects of a meta-alkoxy group are hypothesized to be beneficial.

Development of Lipophilic Organic Semiconductors and Functional Polymers

The compound's inherent lipophilicity (LogP 2.99) and electron-donating aniline core make it a promising building block for constructing organic semiconductors and conductive polymers [1]. As an alternative to more common aniline monomers, the branched 3-methylbutoxy substituent at the meta position is specifically designed to enhance solubility in organic solvents during processing and film formation, while simultaneously tuning the electronic properties and inter-chain packing of the resulting polymer [1]. This addresses a common challenge in the field: the poor solubility of polyaniline in common organic solvents.

Advanced Organic Synthesis and Methodology Development

3-(3-Methylbutoxy)aniline is an ideal substrate for developing and testing novel synthetic methodologies. Its primary aromatic amine functionality is a robust handle for a wide array of transformations, including amide bond formation, diazonium chemistry, and Buchwald-Hartwig couplings. The presence of the meta-alkoxy group exerts a distinct electronic and steric influence on the ring, making it a more challenging and thus more informative substrate for optimizing new catalysts or reaction conditions compared to simpler aniline derivatives . Its commercial availability as a liquid with 95-99% purity ensures it can be used directly in method development without the need for purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methylbutoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.